ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate, followed by further functionalization to introduce the pyrazolo[1,5-a]pyrimidine moiety . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways.
Medicine: Its derivatives have been investigated for their anticancer properties, particularly as CDK2 inhibitors
Industry: It is used in the development of fluorescent probes for imaging applications.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as CDK2, by binding to their active sites and preventing their normal function. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate stands out due to its unique structural features and the presence of the ethyl ester group, which can influence its biological activity and solubility properties .
Biological Activity
Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
1. Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The structural characteristics of these compounds contribute significantly to their biological activities. The compound in focus features a complex structure that enhances its interaction with biological targets.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization: Introduction of amino groups and other substituents using reagents such as amines and alkyl halides.
- Esterification: Finalizing the compound through esterification of the carboxylic acid group with ethanol.
3.1 Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies: Compounds derived from this class have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). One study reported an IC50 value of 3.79 µM against MCF7 cells for a related compound .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF7 | 3.79 |
Compound B | SF268 | 12.50 |
Compound C | NCI-H460 | 42.30 |
3.2 Antimicrobial Activity
The compound has also been screened for antimicrobial properties. In comparative studies, several pyrazolo[1,5-a]pyrimidine derivatives demonstrated notable antimicrobial activity against various bacterial strains. For example:
- Antibacterial Efficacy: A related compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL against tested pathogens .
4.1 Study on Anticancer Properties
A recent study evaluated the anticancer potential of ethyl 5-amino derivatives against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
4.2 Study on Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, showing that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
5. Conclusion
This compound represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in oncology and infectious diseases. Continued exploration of its pharmacological properties may lead to significant advancements in therapeutic applications.
Properties
CAS No. |
1202975-18-5 |
---|---|
Molecular Formula |
C21H22N6O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-7-12(2)9-15/h6-11H,5,22H2,1-4H3 |
InChI Key |
SERUDSKGGVSECB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)N |
Origin of Product |
United States |
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